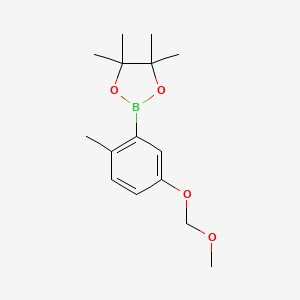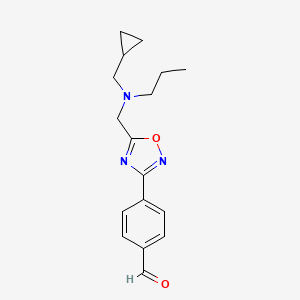![molecular formula C8H5BrN2O B15362508 5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B15362508.png)
5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde is a brominated heterocyclic aromatic organic compound It is characterized by the presence of a pyrazolo[1,5-a]pyridine core structure with a bromine atom at the 5-position and a formyl group at the 7-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available pyrazolo[1,5-a]pyridine derivatives.
Formylation: The formyl group at the 7-position is introduced through formylation reactions, often using reagents like formic acid or Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods: Industrial-scale production of this compound involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. Process safety and environmental considerations are also critical in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, in acidic or neutral conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: NaN3, KI, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides or iodides.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparación Con Compuestos Similares
5-Bromopyrazolo[1,5-a]pyrimidine
5-Bromopyrazolo[1,5-a]pyridine
5-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
Uniqueness: 5-Bromopyrazolo[1,5-a]pyridine-7-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both bromine and formyl groups provides versatility in chemical transformations and biological interactions.
Propiedades
Fórmula molecular |
C8H5BrN2O |
|---|---|
Peso molecular |
225.04 g/mol |
Nombre IUPAC |
5-bromopyrazolo[1,5-a]pyridine-7-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-6-3-7-1-2-10-11(7)8(4-6)5-12/h1-5H |
Clave InChI |
HHHADDVVQQQDGP-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C=C(N2N=C1)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


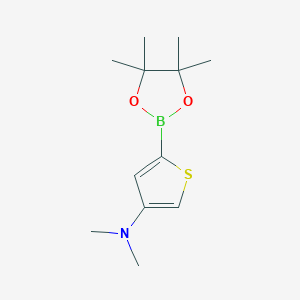
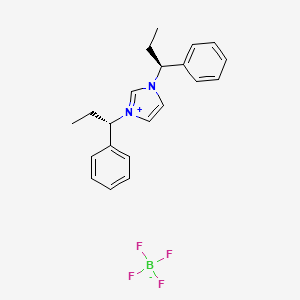
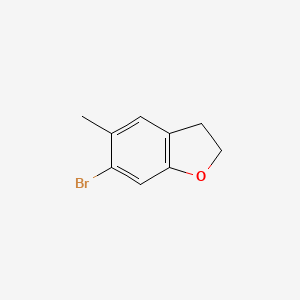

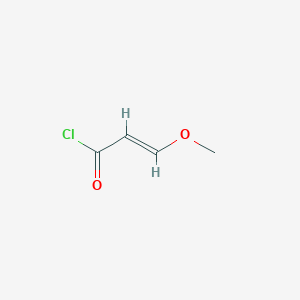
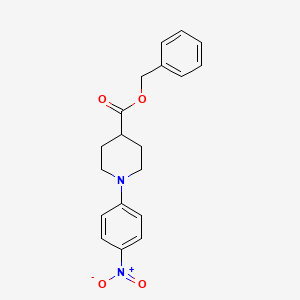

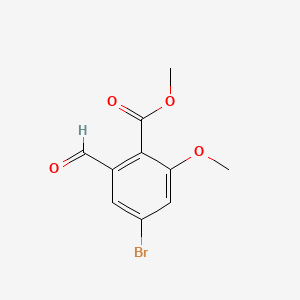
![tert-butyl 3,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B15362479.png)
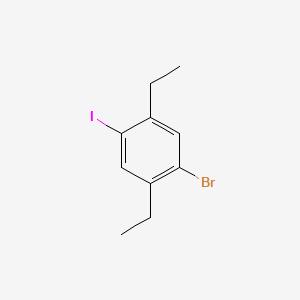
![Tert-butyl 2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B15362486.png)
